Ethyl 3-acetamido-3-phenylprop-2-enoate
Description
Ethyl 3-acetamido-3-phenylprop-2-enoate is a synthetic organic compound characterized by a propenoate ester backbone substituted with an acetamido (-NHCOCH₃) and a phenyl group. Its structure combines functional groups that confer unique physicochemical properties, such as polarity from the ester and acetamido moieties and aromatic hydrophobicity from the phenyl ring. Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) could elucidate its solid-state behavior, particularly hydrogen-bonding patterns critical for crystal packing .
Properties
IUPAC Name |
ethyl 3-acetamido-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)9-12(14-10(2)15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYLJFHXBAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724011 | |
| Record name | Ethyl 3-acetamido-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434957-39-8 | |
| Record name | Ethyl 3-acetamido-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cinnamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 3-acetamido-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The presence of the acetamido and phenyl groups allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their function and stability .
Comparison with Similar Compounds

Key Observations :
- Synthetic vs. Natural Origin: Unlike the natural products listed, this compound is synthetic, offering controlled modifications for targeted applications.
- Functional Diversity: The compound’s α,β-unsaturated ester and acetamido groups distinguish it from curcumin (phenolic) or eugenol (hydroxyl). These groups may enhance electrophilicity, influencing reactivity or bioactivity.
Physicochemical Properties
- Solubility: Ethyl acetate is a common solvent for extracting bioactive compounds , suggesting the target compound’s ester group may enhance solubility in non-polar media.
- Crystallography: Tools like SHELXL and WinGX could resolve its crystal structure, contrasting with hydrogen-bonding patterns in natural compounds (e.g., curcumin’s keto-enol tautomerism ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

